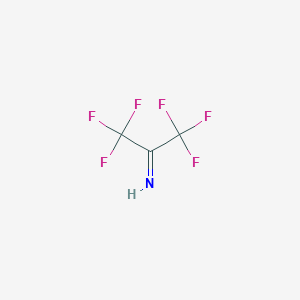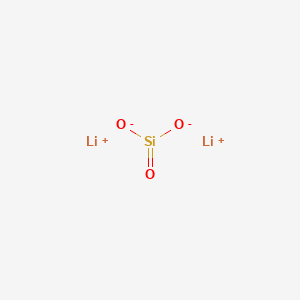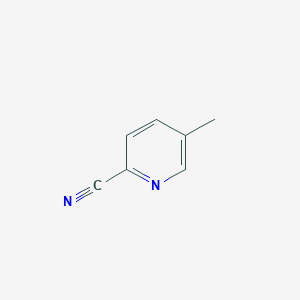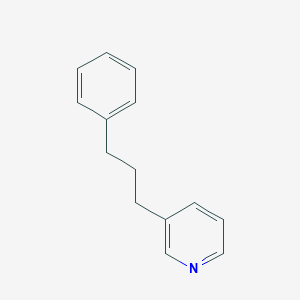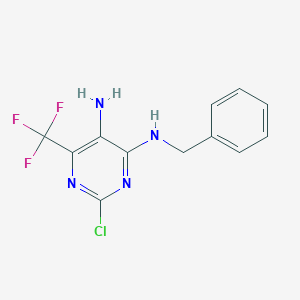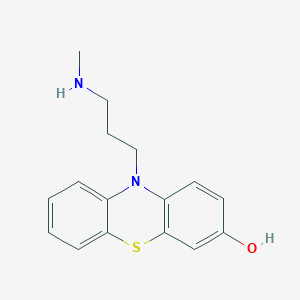
3-Hydroxydesmonomethylpromazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydesmonomethylpromazine is a chemical compound that belongs to the phenothiazine class. It is a derivative of chlorpromazine, which is a well-known antipsychotic drug. 3-Hydroxydesmonomethylpromazine is a potential therapeutic agent that has been studied for its various pharmacological effects.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxydesmonomethylpromazine is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of the dopaminergic system. This results in a decrease in the symptoms of psychosis and schizophrenia. In addition, 3-Hydroxydesmonomethylpromazine has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Hydroxydesmonomethylpromazine has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. In addition, 3-Hydroxydesmonomethylpromazine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. These effects suggest that 3-Hydroxydesmonomethylpromazine could be useful in the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxydesmonomethylpromazine in lab experiments is that it is a well-studied compound with known pharmacological effects. This makes it easier to design experiments and interpret the results. However, one limitation of using 3-Hydroxydesmonomethylpromazine is that it is not a widely used compound, which could make it difficult to obtain and work with.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxydesmonomethylpromazine. One direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, more research is needed to understand the exact mechanism of action of 3-Hydroxydesmonomethylpromazine and its potential use in the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of 3-Hydroxydesmonomethylpromazine involves the reaction of chlorpromazine with sodium borohydride in the presence of a catalyst such as palladium on carbon. The reaction leads to the reduction of the iminium ion in chlorpromazine to yield 3-Hydroxydesmonomethylpromazine. The yield of the reaction can be improved by using a higher concentration of sodium borohydride and a higher temperature.
Wissenschaftliche Forschungsanwendungen
3-Hydroxydesmonomethylpromazine has been studied for its various pharmacological effects, including its potential as an antipsychotic, antidepressant, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 3-Hydroxydesmonomethylpromazine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
10120-31-7 |
|---|---|
Produktname |
3-Hydroxydesmonomethylpromazine |
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3 |
InChI-Schlüssel |
KPNZJQVYAKBDDT-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Kanonische SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Andere CAS-Nummern |
10120-31-7 |
Synonyme |
3-HDMMP 3-hydroxydesmonomethylpromazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



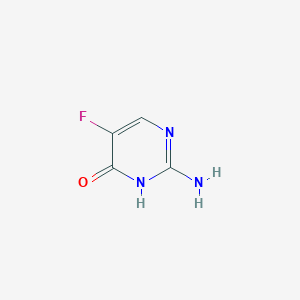
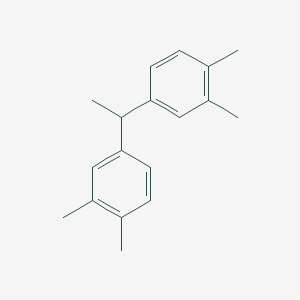
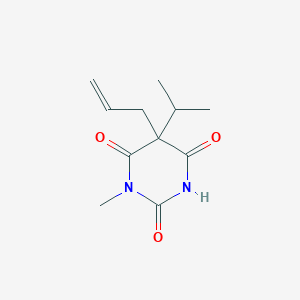
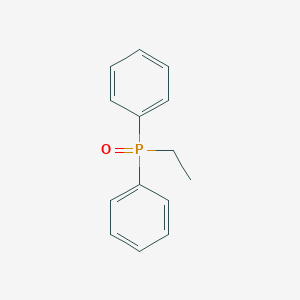
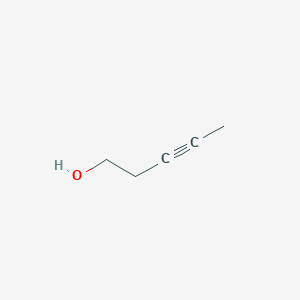
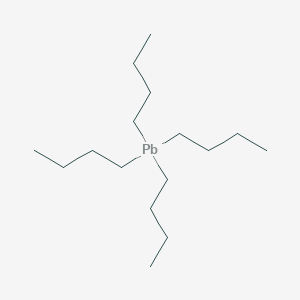
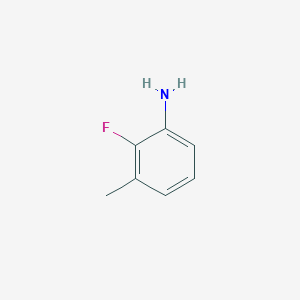
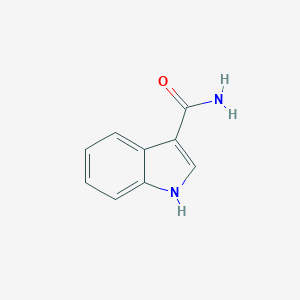
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
